molecular formula C15H8ClF3N2O2 B5524011 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B5524011
M. Wt: 340.68 g/mol
InChI Key: YOMOTSJDXGINLO-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:

Preparation Methods

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide can be compared with other benzoxazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting biological activities.

Properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O2/c16-9-3-6-12-11(7-9)21-13(23-12)8-1-4-10(5-2-8)20-14(22)15(17,18)19/h1-7H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMOTSJDXGINLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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